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Abstract
Leucrose [D-glucopyranosyl-α-(1→5)-D-fructopyranose] is a non-cariogenic disaccharide and

a structural isomer of sucrose.[1][2] Naturally occurring in trace amounts in pollen and honey, it

is commercially produced via an enzymatic transglycosylation reaction catalyzed by

dextransucrase from sucrose.[1][2][3] Its unique α-(1→5) glycosidic linkage confers distinct

physical and chemical properties compared to sucrose, including its status as a reducing sugar

and its resistance to acid hydrolysis. These characteristics make Leucrose a subject of

significant interest as a sugar substitute in the food and pharmaceutical industries, with

potential applications in managing metabolic health. This guide provides a comprehensive

overview of the core physical and chemical properties of Leucrose, detailed experimental

protocols for its synthesis and analysis, and visual representations of key processes.

Chemical Identity and Structure
Leucrose, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a ketodisaccharide.

Unlike sucrose, which possesses an α-(1→2)-glycosidic bond, Leucrose is characterized by

an α-(1→5) linkage between the glucose and fructose moieties. This structural difference is

fundamental to its chemical behavior.
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CAS Number: 7158-70-5

Molecular Formula: C₁₂H₂₂O₁₁

Molecular Weight: 342.30 g/mol

Physical Properties
Leucrose is a white, crystalline solid that typically crystallizes as a monohydrate. Its key

physical properties are summarized in the table below.

Table 1: Physical Properties of Leucrose

Property Value Source(s)

Melting Point 156-158 °C

Specific Optical Rotation -7.5°

Solubility (in water) 64% (w/v) at 30°C

Water of Crystallization 4.5% (as monohydrate)

Density (Predicted) 1.69 ± 0.1 g/cm³

Boiling Point (Predicted) 783.2 ± 60.0 °C

Caloric Value 17 kJ/g

Chemical Properties
The chemical nature of Leucrose is largely defined by its unique glycosidic bond and the

presence of a free anomeric carbon on the fructose unit.

Table 2: Chemical and Biochemical Properties of Leucrose
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Property Description Source(s)

Reducing Sugar

Yes. The free ketone group on

the fructose moiety allows it to

act as a reducing agent. This is

a key distinction from the non-

reducing sucrose.

Acid Hydrolysis

Exhibits considerable

resistance to acid hydrolysis

compared to sucrose due to

the stable α-(1→5) linkage.

Enzymatic Hydrolysis

It is a substrate for α-

glucosidase and is efficiently

hydrolyzed in the human small

intestine to glucose and

fructose.

Cariogenicity

Considered non-cariogenic. It

is not readily fermented into

harmful organic acids by the

microbial flora of the oral cavity

and does not contribute to

dental plaque formation.

Sweetening Power

40-50% relative to sucrose,

depending on concentration

and temperature.

Experimental Protocols
This section details the methodologies for the synthesis and analysis of Leucrose.

Enzymatic Synthesis of Leucrose
Leucrose is produced by the enzymatic transglycosylation of sucrose, catalyzed by

dextransucrase (α-(1-6)-glycosyl transferase) from Leuconostoc mesenteroides. In this
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reaction, the enzyme cleaves the glycosidic bond of sucrose and transfers the glucose moiety

to a fructose acceptor molecule.

Materials:

Dextransucrase enzyme solution (from L. mesenteroides culture)

Sucrose

Fructose

Appropriate buffer solution (e.g., citrate or phosphate buffer)

Stirred-tank bioreactor

Protocol:

Enzyme Preparation: Culture Leuconostoc mesenteroides (e.g., strain B-512F) in a sucrose-

containing medium. After sufficient growth, remove the bacterial cells by centrifugation to

obtain the extracellular dextransucrase enzyme solution.

Reaction Setup: Prepare an aqueous solution containing fructose. A typical molar ratio to

maximize Leucrose yield is 1:2 (sucrose:fructose). A patent for the process specifies using

at least 100 mmoles of fructose per 1,000 International Units (I.U.) of enzyme.

Parameter Optimization: Adjust the reaction mixture to the optimal pH range of 4.5 to 8.0 and

maintain the temperature between 265 K to 310 K (-8 °C to 37 °C).

Transglycosylation Reaction: Add the sucrose solution to the fructose-enzyme mixture. The

addition is often performed gradually over an extended period (e.g., up to 70 hours) to

maximize the conversion rate, which can reach 85-95% of the initial sucrose.

Reaction Termination: The reaction is stopped when the desired conversion is achieved,

typically monitored by analyzing the sugar composition via HPLC.
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Caption: Enzymatic synthesis and purification workflow for Leucrose.

Purification by Column Chromatography
Following synthesis, Leucrose is separated from byproducts like dextrans, residual fructose,

and glucose using column chromatography.

Materials:

Glass chromatography column

Stationary Phase: Silica gel (60–120 mesh size is common)

Mobile Phase (Eluent): A solvent system capable of separating sugars, often a gradient of

acetonitrile and water.

Fraction collector

Protocol:

Column Packing (Wet Method): Create a slurry of silica gel in the initial mobile phase.

Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed
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without air bubbles. Add a thin layer of sand on top to protect the silica bed.

Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount

of the mobile phase. Carefully apply the concentrated sample to the top of the column.

Elution: Begin passing the mobile phase through the column, either by gravity or under low

pressure (flash chromatography). The compounds will separate based on their polarity; less

polar compounds typically elute first.

Fraction Collection: Collect the eluent in a series of fractions.

Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing pure

Leucrose. Combine the pure fractions and remove the solvent by evaporation to yield

crystalline Leucrose.

Analysis of Purity and Properties
4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for determining the purity of Leucrose and quantifying it in

mixtures.

Instrumentation:

HPLC system with a pump, autosampler, and column oven.

Column: Amine-based columns (e.g., NH₂) or amide columns (e.g., XBridge BEH Amide) are

commonly used for carbohydrate analysis.

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For

example, a mobile phase of 82:18 (acetonitrile:water) can be effective.

Detector: A Refractive Index (RI) detector is standard for sugar analysis. An Evaporative

Light Scattering Detector (ELSD) can be used for higher sensitivity.

Column Temperature: Maintained at a constant temperature, e.g., 35-40°C, to ensure

reproducible retention times.
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Protocol:

Standard Preparation: Prepare a series of Leucrose standard solutions of known

concentrations in the mobile phase or ultrapure water.

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or ultrapure

water. Filter the solution through a 0.45 µm syringe filter to remove particulates.

Injection: Inject the prepared standards and samples onto the HPLC system.

Data Analysis: Construct a calibration curve by plotting the peak area of the standards

against their concentration. Determine the concentration of Leucrose in the sample by

comparing its peak area to the calibration curve.
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Caption: General workflow for the quantitative analysis of Leucrose by HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1674814?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.3.2. Determination of Optical Rotation

Optical rotation is a key physical constant for chiral molecules like Leucrose and is used to

confirm its identity and purity.

Instrumentation:

Polarimeter

Sodium D-line lamp (589 nm)

Polarimeter cell (typically 1 decimeter in length)

Constant temperature water bath (e.g., 20°C)

Protocol:

Zeroing: Fill the polarimeter cell with the solvent (e.g., distilled water) and place it in the

polarimeter. Zero the instrument according to the manufacturer's instructions.

Sample Preparation: Prepare a solution of Leucrose of a known concentration (c),

measured in g/100 mL.

Measurement: Rinse and fill the polarimeter cell with the Leucrose solution, ensuring no air

bubbles are present. Place the cell in the instrument and record the observed rotation (α).

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

α = observed rotation in degrees

l = path length of the cell in decimeters (dm)

c = concentration in g/100 mL

4.3.3. Assay for Reducing Sugar Property (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method confirms the reducing nature of Leucrose. In an

alkaline solution, the DNS is reduced by the sugar, resulting in a color change from yellow to
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reddish-brown, which can be quantified spectrophotometrically.

Materials:

DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate

(Rochelle salt), and 20 mL of 2N NaOH in water and bring the final volume to 100 mL.

Spectrophotometer

Water bath

Protocol:

Reaction: To 1 mL of the Leucrose sample solution, add 1 mL of DNS reagent.

Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change to orange

or reddish-brown indicates the presence of a reducing sugar.

Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of distilled

water (e.g., 3 mL) to each tube to stop the reaction and dilute the sample.

Measurement: Measure the absorbance of the solution using a spectrophotometer at a

wavelength of 540 nm. The intensity of the color is proportional to the concentration of the

reducing sugar. A calibration curve can be created using a standard reducing sugar like

glucose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of Leucrose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674814#physical-and-chemical-properties-of-
leucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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